molecular formula C7H6ClF3N2O B580495 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine CAS No. 156425-08-0

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B580495
CAS No.: 156425-08-0
M. Wt: 226.583
InChI Key: YSQAWXIJOLCDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chloro group, a trifluoromethoxy group, and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloro-5-(difluoromethoxy)benzene-1,2-diamine: Similar structure but with a difluoromethoxy group.

Uniqueness

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQAWXIJOLCDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239665
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156425-08-0
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156425-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Chloro-2-nitro-4-trifluoromethoxy-phenylamine (180 g, 0.7 mol, 1.0 equiv.) was dissolved in dry DMF (1 L) and then 5% Pt/C containing 50.2% water (4.0 g) was added. The reaction solution was hydrogenated (50 psi) at room temperature for 16 hours. HPLC analysis indicated complete reaction. MS [M+H]+ found 225.2. The reaction solution was used on the next step without isolation.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.